molecular formula C9H9F3O B031095 2-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 2968-93-6

2-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No. B031095
CAS RN: 2968-93-6
M. Wt: 190.16 g/mol
InChI Key: SXMYWTQEZRZKBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanol has been explored through various methods, including biocatalytic processes. For instance, an efficient bioprocess utilizing recombinant Escherichia coli cells exhibited excellent enantioselectivity for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to 2-[4-(Trifluoromethyl)phenyl]ethanol. This process, enhanced by a polar organic solvent-aqueous medium, resulted in a 99.1% yield with >99.9% enantiomeric excess, showcasing a significant improvement over traditional methods (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-[4-(Trifluoromethyl)phenyl]ethanol has been determined through X-ray crystallography and computational methods. These studies reveal detailed insights into its geometric configuration, highlighting the influence of the trifluoromethyl group on its molecular architecture. The crystal structure analysis of related compounds provides a foundation for understanding the structural properties of 2-[4-(Trifluoromethyl)phenyl]ethanol, including its molecular packing and hydrogen bonding patterns (Modec & Stephan, 2011).

Chemical Reactions and Properties

2-[4-(Trifluoromethyl)phenyl]ethanol participates in a variety of chemical reactions, including those involving coordination chemistry, esterification, and reduction processes. Its reactivity is significantly influenced by the trifluoromethyl group, which enhances its utility in organic synthesis. Studies on its interaction with other compounds, such as alcohols and carbonyl compounds, further elucidate its chemical behavior and potential applications (Tikhonova et al., 2009).

Physical Properties Analysis

The physical properties of 2-[4-(Trifluoromethyl)phenyl]ethanol, including solubility, melting point, and crystalline structure, are critical for its application in various chemical processes. Its solubility in organic solvents and water directly affects its reactivity and the efficiency of synthesis procedures. Research on related compounds provides insight into the physical characteristics of 2-[4-(Trifluoromethyl)phenyl]ethanol, guiding its use in chemical synthesis and pharmaceutical development (Biswas et al., 2023).

Chemical Properties Analysis

The chemical properties of 2-[4-(Trifluoromethyl)phenyl]ethanol, such as reactivity, stability, and interaction with other chemical entities, are fundamental to its function as a pharmaceutical intermediate. Its chemical stability and reactivity towards various reagents and conditions have been extensively studied, providing valuable information for its application in the synthesis of complex molecules. Investigations into its enantioselective synthesis and reaction mechanisms offer insights into its chemical properties and potential industrial applications (Tang et al., 2018).

Scientific Research Applications

  • Pharmaceutical Applications

    A study by Wang Lian (2013) in "Chemical Industry and Engineering Progress" describes the successful preparation of (R)-3,5-bis(trifluoromethyl)phenyl ethanol using Rhizopus arrhizus lipase, which has potential applications in pharmaceuticals (Wang Lian, 2013).

  • Biosynthesis and Biocatalysis

    Jun Li et al. (2013) in "Applied Microbiology and Biotechnology" demonstrated that Trichoderma asperellum ZJPH0810 can be used as an effective biocatalyst for producing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (Jun Li et al., 2013).

  • Antibacterial and Antifungal Activities

    Research in "Research on Chemical Intermediates" by B. Sakram et al. (2019) highlighted the synthesis of new derivatives of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one, showing promising antibacterial and antifungal activities (B. Sakram et al., 2019).

  • Green Synthesis Methods

    A study by Ying Chen et al. (2019) in "Catalysts" developed a highly enantioselective bioprocess using recombinant Escherichia coli cells for the production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which is a green and sustainable method (Ying Chen et al., 2019).

  • Controlled Release of Bioactives

    I. Zarandona et al. (2020) in "Food Hydrocolloids" developed chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives like 2-phenyl ethanol (I. Zarandona et al., 2020).

  • Cancer Cell Line Screening

    A. Patravale et al. (2014) in "Industrial & Engineering Chemistry Research" synthesized 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, exhibiting significant anticancer activity against human breast cancer cell lines (A. Patravale et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of 2-[4-(Trifluoromethyl)phenyl]ethanol research are promising. For example, a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . This process is scalable and has potential in application .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMYWTQEZRZKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460844
Record name 2-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]ethanol

CAS RN

2968-93-6
Record name 2-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Synthesis routes and methods I

Procedure details

A solution of 4-trifluoromethylphenylacetic acid (784 mg, 3.84 mmol) in tetrahydrofuran (3 mL) was cooled to 0° C. and treated dropwise with a solution of borane in tetrahydrofuran (1.0 M, 5.4 mL, 5.4 mmol). The mixture was stirred at room temperature for 2.75 hours, then was treated slowly with 50% water in tetrahydrofuran (2 mL), followed by water (2 mL). The mixture was stirred for 5 minutes, and solid potassium carbonate was added to saturate the aqueous phase. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated under vacuum to provide a colorless liquid (585 mg, 80%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ7.59 (d, J=8 Hz, 2H), 7.38 (d, J=8 Hz, 2H), 3.92 (t, J=7 Hz, 2H), 2.95 (t, J=7 Hz, 2H), 1.53 (s, 1H).
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784 mg
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5.4 mL
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2 mL
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2 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.0 g (14.7 mmol) of 4-trifluoromethylphenylacetic acid are introduced into 30 ml of abs. THF at 0° C. A 1 M solution of 557.8 mg (14.7 mmol) of lithium aluminum hydride in 14.7 ml of THF is added dropwise, and the solution is stirred at room temperature until reaction is complete. The mixture is added to ice, acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase is concentrated, and the crude product is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6:1). 2 g (92% of theory) of the title compound are obtained.
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3 g
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Synthesis routes and methods IV

Procedure details

3.0 g (14.7 mmol) of 4-trifluoromethylphenylacetic acid are introduced into 30 ml of abs. THF at 0° C., then a 1 M solution of 557 mg (14.7 mmol) of lithium aluminum hydride in 14.7 ml of THF is added dropwise, and the solution is stirred at room temperature until reaction is complete. The mixture is added to ice, acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase is concentrated, and the crude product is purified by chromatography on silica gel. 2 g (92% of theory) of the title compound are obtained.
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3 g
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0 (± 1) mol
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solution
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557 mg
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14.7 mL
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Synthesis routes and methods V

Procedure details

NaBH4 (2 g, 0.055 mol) was added at 0° C. to a solution of 4-trifluoromethyl-phenyl)-acetaldehyde (9.4 g, 0.05 mol, from step (ii) above) in 154 ml ethanol and stirred at RT overnight. The solvent was evaporated under reduced pressure and the residue was partitioned between 50 ml 1 N HCl and 50 ml diethyl ether. Organic layer was washed with water, dried over sodium sulfate and the solvent evaporated under reduced pressure to give 10 g of the sub-title compound as a liquid. This was directly taken for next step without further purification.
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2 g
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9.4 g
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154 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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